molecular formula C8H4F2N4 B8345046 4-Azidomethyl-2,6-difluorobenzonitrile

4-Azidomethyl-2,6-difluorobenzonitrile

Cat. No.: B8345046
M. Wt: 194.14 g/mol
InChI Key: SUHIECZUTZAADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azidomethyl-2,6-difluorobenzonitrile is a fluorinated aromatic compound featuring an azidomethyl substituent at the para position of the benzonitrile core. This structure combines electron-withdrawing groups (fluorine and nitrile) with a reactive azide moiety, making it valuable in click chemistry applications, particularly in Huisgen cycloaddition reactions. Its synthesis typically involves nucleophilic substitution or azide-alkyne coupling strategies.

Properties

Molecular Formula

C8H4F2N4

Molecular Weight

194.14 g/mol

IUPAC Name

4-(azidomethyl)-2,6-difluorobenzonitrile

InChI

InChI=1S/C8H4F2N4/c9-7-1-5(4-13-14-12)2-8(10)6(7)3-11/h1-2H,4H2

InChI Key

SUHIECZUTZAADK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence primarily details 4-Amino-2,6-difluorobenzonitrile (CAS RN: 207297-92-5), a structural analog with an amino group instead of azidomethyl. Below is a comparative analysis based on available data and inferred properties:

Table 1: Key Properties of 4-Azidomethyl-2,6-difluorobenzonitrile and Structural Analogs

Property This compound (Hypothetical) 4-Amino-2,6-difluorobenzonitrile
Molecular Formula C₈H₄F₂N₄ C₇H₄F₂N₂
Molecular Weight ~210.14 (estimated) 154.11
CAS RN Not available in evidence 207297-92-5
Reactivity High (azide group enables click chemistry) Moderate (amino group supports SNAr reactions)
Commercial Price (1g) Not listed JPY 12,500
Purity Not available >95.0%

Key Differences:

  • Functional Groups: The azidomethyl group in the target compound introduces reactivity toward copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the amino group in 4-Amino-2,6-difluorobenzonitrile is more suited for nucleophilic aromatic substitution (SNAr) or coupling reactions .
  • Stability: Azides are thermally sensitive and require careful handling (e.g., storage at low temperatures), while amino-substituted analogs are generally more stable but may require protection from oxidation.
  • Applications: The azidomethyl derivative is pivotal in bioconjugation and material science, whereas the amino variant is used in pharmaceutical intermediates or ligand synthesis.

Research Findings and Limitations

  • Synthetic Routes: While 4-Amino-2,6-difluorobenzonitrile is commercially available, the azidomethyl analog’s synthesis would likely involve substituting a bromomethyl or chloromethyl precursor with sodium azide. No specific protocols were cited in the evidence.
  • Safety Concerns: Azides pose explosion risks under certain conditions, necessitating stringent safety protocols compared to amino-substituted analogs.
  • Evidence Gaps : The provided materials lack data on this compound’s spectral data (NMR, IR), solubility, or toxicity.

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